molecular formula C7H16N2O2S B3022449 (1-(Methylsulfonyl)piperidin-3-yl)methanamine CAS No. 869371-29-9

(1-(Methylsulfonyl)piperidin-3-yl)methanamine

Cat. No.: B3022449
CAS No.: 869371-29-9
M. Wt: 192.28 g/mol
InChI Key: LBPIQDBVEKSDQZ-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-3-yl)methanamine (CAS Number: 869371-29-9) is a high-purity piperidine-based building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol, features a methanamine group and a methylsulfonyl substituent on the piperidine ring, making it a valuable scaffold for the synthesis of more complex molecules . Piperidine derivatives are pivotal cornerstones in the pharmaceutical industry, found in more than twenty classes of FDA-approved drugs . The piperidine ring is one of the most essential heterocyclic systems for designing new active compounds . As such, this compound serves as a versatile intermediate or precursor in organic synthesis, particularly for developing potential drug candidates. Its structure is amenable to further functionalization, allowing researchers to create diverse compound libraries for biological screening . The primary research applications of this compound and analogous piperidine derivatives span numerous therapeutic areas. Piperidine compounds demonstrate a wide spectrum of pharmacological activities, including but not limited to anticancer, antiviral, antimicrobial, antifungal, anti-inflammatory, and antipsychotic effects . For instance, piperidine-based structures are present in various anticancer agents and selective estrogen receptor modulators . The structural motif provided by this compound is instrumental in exploring new mechanisms of action and developing targeted therapies with high potency and reduced side effects . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all applicable laboratory safety protocols when handling this chemical.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPIQDBVEKSDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methylsulfonyl)piperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1-(Methylsulfonyl)piperidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(Methylsulfonyl)piperidin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several piperidinyl methanamine derivatives, differing in substituent groups, ring positions, and functional moieties. Below is a detailed comparison:

2.1 Positional Isomers
Compound Name Substituent Position Molecular Formula Key Differences Reference
[1-(Methylsulfonyl)piperidin-2-yl]methanamine 2-yl C₇H₁₅ClN₂O₂S Methylsulfonyl at 1-position, methanamine at 2-position. Likely altered steric hindrance and receptor binding compared to 3-yl isomer.
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine HCl 2-yl C₂₂H₃₁ClN₂ Bulky benzyl groups and 2-yl substitution reduce conformational flexibility vs. the unsubstituted 3-yl analog.
2.2 Functional Group Variations
Compound Name Functional Group Molecular Formula Key Differences Reference
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine diHCl -CH₂CF₃ C₈H₁₇Cl₂F₃N₂ Trifluoroethyl group enhances lipophilicity and metabolic stability vs. methylsulfonyl. May improve blood-brain barrier penetration.
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine -C₆H₄Cl C₁₃H₁₉ClN₂ Chlorophenyl group introduces aromaticity, potentially enhancing π-π stacking in receptor binding.
{1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine Pyrazole C₁₄H₁₄N₂O Pyrazole moiety adds hydrogen-bonding capability, improving solubility and target interaction.
2.3 Chain Length and Flexibility
Compound Name Chain Structure Molecular Formula Key Differences Reference
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine HCl -CH₂CH₂NH₂ C₈H₁₇ClN₂O₂S Extended ethylamine chain increases flexibility, potentially altering pharmacokinetics.
(1-{[1-2-4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine Triazolopyrazine C₁₁H₁₆N₆ Heterocyclic fusion introduces rigidity and electronic effects, modifying bioactivity.

Structural and Functional Impact Analysis

  • Methylsulfonyl Group : Enhances polarity and hydrogen-bond acceptor capacity, improving solubility and target affinity .
  • Positional Isomerism : 3-yl substitution (vs. 2-yl) reduces steric clash in planar binding pockets (e.g., kinase active sites) .
  • Fluorinated Groups : Trifluoroethyl substitution improves metabolic stability by resisting oxidative degradation .

Biological Activity

(1-(Methylsulfonyl)piperidin-3-yl)methanamine, a compound featuring a piperidine ring with a methylsulfonyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Methylsulfonyl Group : A sulfonyl group (–SO2) attached to a methyl group, enhancing the compound's reactivity and potential interactions with biological targets.

This unique structure allows for various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can alter the activity of these targets, leading to various pharmacological effects. Research indicates that:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting that it may function as a potential chemotherapeutic agent. For instance:

  • Cell Lines Tested : Human breast cancer (MCF-7) and lung cancer (A549) cells.
  • Results : Significant reduction in cell viability was observed at concentrations above 50 µM .

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of derivatives based on this compound were synthesized and tested for antimicrobial activity. The results indicated that modifications to the piperidine ring significantly influenced the antimicrobial potency .
  • Cytotoxicity Assay :
    • In a study assessing the cytotoxic effects on cancer cells, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a mechanism by which the compound may exert its anticancer effects .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
  • Structural Modifications : To enhance potency and selectivity for desired biological targets.

Q & A

Q. What are the optimal synthetic routes for (1-(methylsulfonyl)piperidin-3-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Core Structure Formation : Start with piperidin-3-ylmethanamine. Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Maintain a temperature of 0–5°C to minimize side reactions .
    • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
    • Yield Optimization : Adjust stoichiometry (1.2 equivalents of methanesulfonyl chloride) and reaction time (4–6 hours) to achieve >75% yield. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Use 1H^1H-NMR (DMSO-d6, 400 MHz) to identify peaks: δ 3.2–3.5 (piperidine protons), δ 2.8 (s, 3H, SO₂CH₃), δ 2.5 (m, 2H, CH₂NH₂) .
    • Mass Spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 207.12 .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a reverse-phase column. Retention time ~8.2 minutes under isocratic conditions (70% acetonitrile/30% water) .

Q. How does the compound’s solubility and stability vary across solvents and pH ranges?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility, >50 mg/mL), water (low solubility, <1 mg/mL at pH 7), and ethanol (moderate solubility, ~10 mg/mL). Use sonication (30 minutes) to enhance dissolution .
  • Stability :
    • pH Stability : Stable in neutral buffers (pH 6–8) for 48 hours at 25°C. Degrades in acidic (pH <4) or basic (pH >9) conditions, forming sulfonic acid or desulfonated byproducts .
    • Storage : Store at –20°C under argon to prevent oxidation. Avoid exposure to light (photodegradation observed after 72 hours under UV) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards : Acute oral toxicity (LD50 ~300 mg/kg in rats), skin irritation (H315), and respiratory sensitization (H335) .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and weighing.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Modification Strategies :
    • Sulfonyl Group Replacement : Substitute methylsulfonyl with aryl-sulfonyl groups to evaluate impact on receptor binding (e.g., serotonin receptors) .
    • Amine Functionalization : Convert the primary amine to secondary/tertiary amines or amides to modulate lipophilicity and blood-brain barrier penetration .
  • Assays : Test derivatives in vitro (e.g., IC50 in enzyme inhibition assays) and correlate with computational docking scores (AutoDock Vina) .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS to model binding to κ-opioid receptors (20 ns simulations, CHARMM36 force field). Analyze hydrogen bonding (e.g., SO₂ group with Arg148) .
  • ADMET Prediction : Employ SwissADME to estimate logP (~1.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risk (CYP3A4 flagged) .

Q. How can in vivo metabolic pathways be elucidated for this compound?

Methodological Answer:

  • Metabolite Identification : Administer 14C^{14}C-labeled compound to Sprague-Dawley rats. Collect plasma/liver homogenates, extract metabolites via SPE, and analyze via LC-MS/MS. Major metabolites include sulfoxide and N-acetylated derivatives .
  • Enzyme Mapping : Use human liver microsomes (HLMs) with CYP3A4 inhibitors (ketoconazole) to confirm primary metabolic enzymes .

Q. What role does this compound play in drug discovery pipelines targeting neurological disorders?

Methodological Answer:

  • Mechanistic Studies : Evaluate inhibition of monoamine transporters (SERT, NET) in HEK293 cells (IC50 ~150 nM for SERT). Compare to reference drugs (e.g., fluoxetine) .
  • In Vivo Efficacy : Test in murine models of depression (forced swim test). Dose at 10 mg/kg (i.p.) and measure immobility time reduction (~40% at 60 minutes post-administration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(Methylsulfonyl)piperidin-3-yl)methanamine
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(1-(Methylsulfonyl)piperidin-3-yl)methanamine

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